TAK-981 - 1858276-04-6

TAK-981

Catalog Number: EVT-283145
CAS Number: 1858276-04-6
Molecular Formula: C25H28ClN5O5S2
Molecular Weight: 578.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-981 (TAK-981), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a selective inhibitor of the SUMOylation pathway. [] It functions by covalently binding to the small ubiquitin-like modifier (SUMO) protein, thereby preventing the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9. [] This inhibition of SUMOylation disrupts various cellular processes, particularly those related to tumor cell survival and proliferation, and enhances immune responses against cancer. []

Future Directions
  • Clinical Trials: TAK-981 is currently being evaluated in phase I/II clinical trials for various hematological malignancies and solid tumors. [] These trials will provide crucial data on its safety, efficacy, and optimal dosing strategies in humans.
Source and Classification

Subasumstat is classified as a SUMOylation inhibitor and is currently under investigation in clinical trials aimed at evaluating its safety and efficacy in treating advanced or metastatic solid tumors and hematologic malignancies . The compound has not yet received regulatory approval and remains in the experimental phase.

Synthesis Analysis

Methods and Technical Details

The synthesis of Subasumstat involves a multi-step chemical process. While specific proprietary methods may not be publicly disclosed, the general approach to synthesizing small molecule inhibitors typically includes:

  1. Formation of Key Intermediates: Initial reactions often focus on creating intermediates that contain the essential functional groups required for biological activity.
  2. Final Assembly: Subsequent steps involve coupling these intermediates to form the final compound structure.
  3. Purification: Techniques such as chromatography are employed to purify the product, ensuring high purity necessary for biological testing.

The precise synthetic route for Subasumstat has not been detailed in the available literature but would follow standard practices for small molecule drug development.

Chemical Reactions Analysis

Reactions and Technical Details

Subasumstat functions primarily through its ability to inhibit the SUMOylation process by forming an adduct with SUMO proteins. This action prevents the transfer of SUMO from the SUMO activating enzyme to the SUMO conjugating enzyme UBC9. Consequently, this inhibition disrupts numerous downstream signaling pathways that are critical for tumor cell survival and proliferation .

In preclinical studies, Subasumstat has demonstrated synergistic effects when combined with other therapies such as rituximab in non-Hodgkin lymphoma models. This suggests that it may enhance the efficacy of existing treatments through dual mechanisms: direct inhibition of cancer cell survival pathways and modulation of immune responses .

Mechanism of Action

Process and Data

The mechanism of action of Subasumstat involves several key processes:

  1. Inhibition of SUMOylation: By blocking the enzymatic activity of the SUMO activating enzyme, Subasumstat prevents the conjugation of SUMO proteins to target substrates.
  2. Induction of Immune Responses: The inhibition leads to increased production of type I interferons, which are critical for activating various immune cells including macrophages and natural killer cells .
  3. Enhanced Antitumor Activity: Preclinical data indicate that this compound enhances antigen presentation on cancer cells and promotes immune-mediated tumor cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Subasumstat possesses several notable physical and chemical properties:

These properties are critical for determining its formulation for clinical use.

Applications

Scientific Uses

Subasumstat shows promise in various scientific applications:

  1. Cancer Therapy: Its primary application is in oncology, particularly for enhancing immune responses against tumors.
  2. Combination Therapies: Research indicates potential benefits when used alongside other therapeutic agents such as monoclonal antibodies .
  3. Immunotherapy: The compound's ability to modulate immune responses positions it as a candidate for use in immunotherapy protocols aimed at various malignancies.
Biochemical Context of SUMOylation in Oncogenesis

SUMO Protein Family: Structural and Functional Taxonomy

The Small Ubiquitin-like Modifier (SUMO) family comprises five paralogues (SUMO1–5) in humans, each with distinct structural properties and cellular functions. SUMO2 and SUMO3 share >97% sequence homology and are collectively termed SUMO2/3, while SUMO1 exhibits only ~50% similarity. SUMO4 and SUMO5 are less characterized, with SUMO4 expression enriched in immune tissues and SUMO5 implicated in poly-SUMO chain formation [6] [7]. Structurally, all SUMOs adopt a β-grasp fold resembling ubiquitin but possess unique N-terminal extensions that influence interaction specificity. Functionally:

  • SUMO1: Primarily modifies substrates involved in physiological processes (e.g., nuclear trafficking, transcriptional regulation) [1] [7].
  • SUMO2/3: Induced during cellular stress (e.g., DNA damage, hypoxia) and form poly-SUMO chains [7] [9].
  • SUMO4: Associated with immune regulation and diabetes pathogenesis, though its role in SUMOylation remains debated due to impaired maturation [6].

Table 1: Human SUMO Protein Isoforms

IsoformSequence HomologyKey FunctionsExpression Context
SUMO1~50% vs. SUMO2/3Steady-state processes, nuclear localizationUbiquitous
SUMO2/3>97% mutual homologyStress response, poly-SUMOylationStress-induced
SUMO4~87% vs. SUMO2Immune regulation, diabetes linkKidney, spleen, lymph nodes
SUMO5Novel paralogPML body formation, enhances SUMO2/3 chainsTestis-specific

SUMOylation Cascade: E1 Activation to Substrate Modification

SUMOylation is a dynamic, ATP-dependent enzymatic cascade involving four steps:

  • Maturation: SENP proteases (e.g., SENP1–3, 5–7) cleave C-terminal residues of precursor SUMOs to expose diglycine (GG) motifs [6] [9].
  • Activation: The heterodimeric E1 enzyme (SAE1/SAE2) adenylates SUMO’s C-terminus, forming a high-energy thioester bond with SAE2’s catalytic cysteine. This consumes ATP and releases pyrophosphate [7] [9].
  • Conjugation: SUMO is transferred to the catalytic cysteine of the sole E2 enzyme Ubc9 via transthioesterification [7] [9].
  • Ligation: E3 ligases (e.g., PIAS, RanBP2) facilitate substrate recognition and isopeptide bond formation between SUMO’s C-terminus and lysine residues within the consensus motif ψKxE/D (ψ = hydrophobic residue) on target proteins [1] [7].

DeSUMOylation is mediated by SENPs, which hydrolyze SUMO-substrate bonds. SENP specificity varies: SENP1 prefers SUMO1, while SENP2/3 target SUMO2/3 [6] [7].

Table 2: Core Enzymes in the SUMOylation Pathway

Enzyme ClassKey ComponentsFunctionSpecificity Notes
E1 Activating EnzymeSAE1/SAE2 heterodimerSUMO adenylation and activationBinds all SUMO paralogues
E2 Conjugating EnzymeUbc9SUMO transfer to substratesSole E2; recognizes ψKxE/D motif
E3 LigasesPIAS1–4, RanBP2, ZNF451Enhance substrate specificity and efficiencyPIAS family: Major nuclear E3 ligases
DeSUMOylasesSENP1–3, SENP5–7Cleave SUMO from substratesSENP1: Prefers SUMO1; SENP2/3: Prefer SUMO2/3

Pathological Hyperactivation of SUMOylation in Malignant Transformation

Dysregulation of the SUMO pathway is a hallmark of numerous cancers. Key mechanisms include:

  • Overexpression of SUMO Enzymes: SAE1/SAE2 and Ubc9 are upregulated in multiple cancers (e.g., lung, liver, hematological malignancies). In hepatocellular carcinoma, SAE2 elevation drives chemoresistance, while Ubc9 overexpression in lymphoma correlates with poor prognosis [7] [9].
  • Oncogenic Substrate SUMOylation:
  • Transcription Factors: SUMOylation stabilizes oncoproteins like MYC and PML-RARα. In acute promyelocytic leukemia, SUMOylated PML-RARα blocks differentiation [1] [7].
  • DNA Repair Machinery: SUMOylation of BRCA1 and RNF168 modulates DNA damage responses. Dysregulation promotes genomic instability and therapeutic resistance [7] [10].
  • Cell Cycle Regulators: SUMOylation of p27 promotes its nuclear export, enabling uncontrolled proliferation in multiple myeloma [2].
  • SUMO Dependence in Oncogene Addiction: Cancers with MYC amplification exhibit synthetic lethality upon SAE1/2 inhibition, indicating reliance on hyper-SUMOylation for survival [9].

Table 3: Oncogenic Processes Driven by SUMOylation

ProcessSUMO-Modified TargetsCancer Link
Transcriptional DysregulationMYC, PML-RARα, HIF-1αSustains pro-growth gene expression; blocks differentiation
DNA Repair DefectsBRCA1, RNF168, TDGGenomic instability; PARP inhibitor resistance
Cell Cycle Evasionp27, MCL1, APC/CUncontrolled proliferation; mitotic defects
Immune EvasionPD-L1, STAT1Suppresses anti-tumor immunity

Properties

CAS Number

1858276-04-6

Product Name

Subasumstat

IUPAC Name

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C25H28ClN5O5S2

Molecular Weight

578.1 g/mol

InChI

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1

InChI Key

LXRZVMYMQHNYJB-UNXOBOICSA-N

SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl

Solubility

Soluble in DMSO

Synonyms

TAK-981; TAK 981; TAK981;

Canonical SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl

Isomeric SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.